molecular formula C11H13NO2 B3966870 N-(4-methoxyphenyl)cyclopropanecarboxamide

N-(4-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B3966870
M. Wt: 191.23 g/mol
InChI Key: SNPUKRLJGLDWRT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C11H13NO2 It is characterized by a cyclopropane ring attached to a carboxamide group, which is further connected to a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method to synthesize N-(4-methoxyphenyl)cyclopropanecarboxamide involves the condensation of 4-methoxyphenylamine with cyclopropanecarboxylic acid.

    Amidation Reaction: Another method involves the amidation of cyclopropanecarboxylic acid chloride with 4-methoxyaniline in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)cyclopropanecarboxamide can undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form N-(4-methoxyphenyl)cyclopropanemethanamine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation can be achieved using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)cyclopropanemethanamine.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)cyclopropanecarboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anti-cancer agents. Its derivatives have been studied for their ability to inhibit cancer cell proliferation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)cyclopropanecarboxamide in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, its anti-cancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)cyclopropanemethanamine
  • N-(4-methoxyphenyl)cyclopropanecarboxylic acid
  • N-(4-methoxyphenyl)cyclopropanecarboxamide derivatives with various substituents on the phenyl ring

Uniqueness: this compound is unique due to its specific combination of a cyclopropane ring and a 4-methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-11(13)8-2-3-8/h4-8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPUKRLJGLDWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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